molecular formula C19H19N3O B2455009 3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide CAS No. 2034206-97-6

3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide

Cat. No.: B2455009
CAS No.: 2034206-97-6
M. Wt: 305.381
InChI Key: JKLUOHYHABDVQP-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide is an organic compound that belongs to the class of amides. This compound features a cyanophenyl group, a cyclopropylpyridinyl group, and a propanamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyanophenyl intermediate: This can be achieved through a nitration reaction followed by reduction and subsequent cyanation.

    Cyclopropylpyridinyl intermediate: This intermediate can be synthesized through cyclization reactions involving pyridine derivatives.

    Amide coupling: The final step involves coupling the cyanophenyl and cyclopropylpyridinyl intermediates with a propanamide moiety under amide bond-forming conditions, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridinyl groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their function. This could involve binding to active sites or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-cyanophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide: Similar structure but with an acetamide group.

    3-(4-cyanophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)butanamide: Similar structure but with a butanamide group.

Uniqueness

The uniqueness of 3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c20-10-15-3-1-14(2-4-15)5-8-19(23)22-12-16-9-18(13-21-11-16)17-6-7-17/h1-4,9,11,13,17H,5-8,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLUOHYHABDVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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